![molecular formula C15H20N4O2S2 B11764850 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11764850.png)
4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a phenyl group, and a piperidine sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Piperidine Sulfonyl Moiety: The piperidine sulfonyl group can be attached through a sulfonylation reaction using piperidine and sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. Initial steps include the formation of a triazole ring through cyclization reactions involving thiol compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
Key Steps in Synthesis
- Formation of Triazole Ring : The compound is synthesized by reacting appropriate hydrazines with carbon disulfide to form dithiocarbazinate intermediates.
- Cyclization : Subsequent reactions lead to the formation of the triazole ring.
- Functionalization : The introduction of the piperidinylsulfonyl group enhances the compound's biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of triazole compounds exhibit significant activity against various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
A study conducted by Gümrükçüoğlu et al. demonstrated that certain triazole derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results were obtained through agar diffusion methods, confirming their potential as effective antimicrobial agents .
Potential in Cancer Therapy
Triazole compounds have also been explored for their anticancer properties. The structural features of this compound may contribute to inhibiting tumor growth through various mechanisms, including apoptosis induction.
Inhibition of Enzymatic Activity
The compound's ability to inhibit specific enzymes has been a focus of research. For example, it has been suggested that similar triazoles can inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating metabolic syndrome and related disorders .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active site residues, while the piperidine sulfonyl group can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-(4-(morpholin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
- 4-Ethyl-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the piperidine sulfonyl group. This group enhances the compound’s solubility and binding affinity, making it more effective in its applications.
Biological Activity
4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole class, which is known for its diverse biological activities. This compound features a unique combination of functional groups that enhance its pharmacological potential. The presence of the thiol group (–SH) and the piperidinylsulfonyl moiety contributes significantly to its biological activity.
- Molecular Formula : C15H20N4O2S2
- Molecular Weight : 352.5 g/mol
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Similar compounds in the triazole class have shown significant antimicrobial properties. The compound's structure suggests potential efficacy against bacterial and fungal pathogens.
- Anticancer Potential : Triazole derivatives have been explored for their anticancer properties. The specific structural features of this compound may contribute to its ability to inhibit cancer cell proliferation.
- Antioxidant Activity : The thiol group is known for its antioxidant properties, which may help in reducing oxidative stress in biological systems.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
Structural Feature | Biological Activity |
---|---|
Piperidinylsulfonyl Group | Enhances pharmacological profile |
Thiol Group (–SH) | Antioxidant and reactive properties |
Ethyl and Phenyl Substituents | Influence on solubility and bioactivity |
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives:
- Antimicrobial Studies : A study demonstrated that triazole derivatives exhibited notable antimicrobial activity against various pathogens. The interactions between the thiol group and microbial enzymes were hypothesized to play a role in this activity.
- Anticancer Research : Research has indicated that similar compounds display cytotoxic effects on cancer cell lines. For instance, a derivative with a comparable structure was tested against A549 lung cancer cells and showed significant inhibition of cell growth .
- Oxidative Stress Reduction : A study highlighted the antioxidant capabilities of triazole compounds, suggesting that the thiol group contributes to scavenging free radicals in vitro .
Properties
Molecular Formula |
C15H20N4O2S2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-ethyl-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H20N4O2S2/c1-2-19-14(16-17-15(19)22)12-6-8-13(9-7-12)23(20,21)18-10-4-3-5-11-18/h6-9H,2-5,10-11H2,1H3,(H,17,22) |
InChI Key |
AEALVECHDSLFAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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